molecular formula C10H9Cl2NO4 B050135 Dimethyl 2-amino-3,5-dichloroterephthalate CAS No. 1258298-04-2

Dimethyl 2-amino-3,5-dichloroterephthalate

Cat. No. B050135
CAS RN: 1258298-04-2
M. Wt: 278.09 g/mol
InChI Key: ANFVZNWTMDRLDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dimethyl 2-amino-3,5-dichloroterephthalate (DMADCT) is a synthetic compound that has been studied for its potential applications in scientific research. It is a colorless, crystalline solid that has a melting point of 118-119 °C and a boiling point of 315-316 °C. DMADCT is a derivative of terephthalic acid, and has been found to have a variety of biochemical and physiological effects.

Scientific Research Applications

Substituted Bisphosphanylamines in Gold Chemistry

Dimethyl 5-aminoisophthalate, a variant of Dimethyl 2-amino-3,5-dichloroterephthalate, has been utilized as a ligand in gold(I) chemistry. This compound was involved in forming model complexes for macrocyclic gold compounds. Specifically, it was used to generate dinuclear complexes and ionic compounds with gold, demonstrating the potential application of such structures in the field of macrocyclic compound synthesis and gold chemistry (Wiedemann, Gamer, & Roesky, 2009).

Hydrogen Bonding in 2-Aminoheterocyclic Compounds

Studies on hydrogen bonding involving the base of 2-aminoheterocyclic compounds and carboxylic acid derivatives, similar to this compound, have enhanced the understanding of binding mechanisms. This understanding has been applied in the creation of anhydrous and hydrous multicomponent adducts, which could be foundational in designing new materials and understanding molecular interactions (Jin et al., 2011).

Biotin–Streptavidin-Amplified Real-time Immune-PCR Assay

A biotin–streptavidin-amplified system based on real-time immune-PCR techniques was developed for detecting compounds like Dimethyl phthalate (DMP) in beverage and drinking water samples. This method, involving compounds structurally related to this compound, highlights the compound's utility in high-throughput, sensitive detection systems (Sun & Zhuang, 2015).

Charge Transfer Complex Formation with Chloranilic Acid

This compound and similar compounds have been investigated for their potential in forming charge transfer complexes. These studies offer insights into the electronic properties of such compounds and their potential applications in chemical sensing and materials science (Al-Attas, Habeeb, & Al-Raimi, 2009).

Safety and Hazards

The specific safety and hazard information for Dimethyl 2-amino-3,5-dichloroterephthalate is not provided in the available data .

properties

IUPAC Name

dimethyl 2-amino-3,5-dichlorobenzene-1,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9Cl2NO4/c1-16-9(14)4-3-5(11)6(10(15)17-2)7(12)8(4)13/h3H,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANFVZNWTMDRLDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C(=C1N)Cl)C(=O)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9Cl2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of dimethyl 2-aminoterephthalate (500 g, 2.39 mol) in CCl4 (4 L) at 60° C. was slowly added NCS (957 g, 7.17 mol). The reaction mixture was heated at 80° C. for 16 hours, cooled to room temperature and filtered. The solid was washed with dichloromethane (2×500 mL) and the combined organic solution was washed with 1 N NaOH (2×3 L), water (3 L) and brine (1 L). The mixture was dried over Na2SO4, and concentrated under reduced pressure to afford dimethyl 2-amino-3,5-dichloroterephthalate (645 g, yield: 97%) as a red oil. 1H NMR (400 MHz, DMSO-d6) δ 3.81 (s, 3H), 3.87 (s, 3H), 7.04 (s, 2H), 7.77 (s, 1H). LCMS (ESI) m/z: 210.0 [M+H+].
Quantity
500 g
Type
reactant
Reaction Step One
Name
Quantity
957 g
Type
reactant
Reaction Step Two
Name
Quantity
4 L
Type
reactant
Reaction Step Three

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